

An In-depth Technical Guide to 4-(4-Bromophenethyl)morpholine

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Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for **4-(4-Bromophenethyl)morpholine**. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering key data and a logical experimental workflow. While detailed experimental spectra and biological activity data for this specific molecule are not readily available in public literature, this guide presents the established chemical identity and a scientifically sound synthetic approach.

Molecular Structure and Identification

4-(4-Bromophenethyl)morpholine is a substituted morpholine derivative characterized by a 4-bromophenethyl group attached to the nitrogen atom of the morpholine ring.

Molecular Structure Diagram:

Caption: 2D structure of **4-(4-Bromophenethyl)morpholine**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	4-[2-(4-bromophenyl)ethyl]morpholine	PubChemLite[1]
CAS Number	736991-39-2	
Molecular Formula	C ₁₂ H ₁₆ BrNO	PubChemLite[1]
Molecular Weight	270.16 g/mol	
Canonical SMILES	C1COCCN1CCC2=CC=C(C=C2)Br	PubChemLite[1]
InChI	InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2	PubChemLite[1]
InChIKey	NCUTUFSXCVKNAD-UHFFFAOYSA-N	PubChemLite[1]

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of **4-(4-Bromophenethyl)morpholine** involves the nucleophilic substitution of a suitable haloalkane with morpholine. A common route would be the reaction of morpholine with 1-bromo-4-(2-bromoethyl)benzene.

Reaction Scheme:

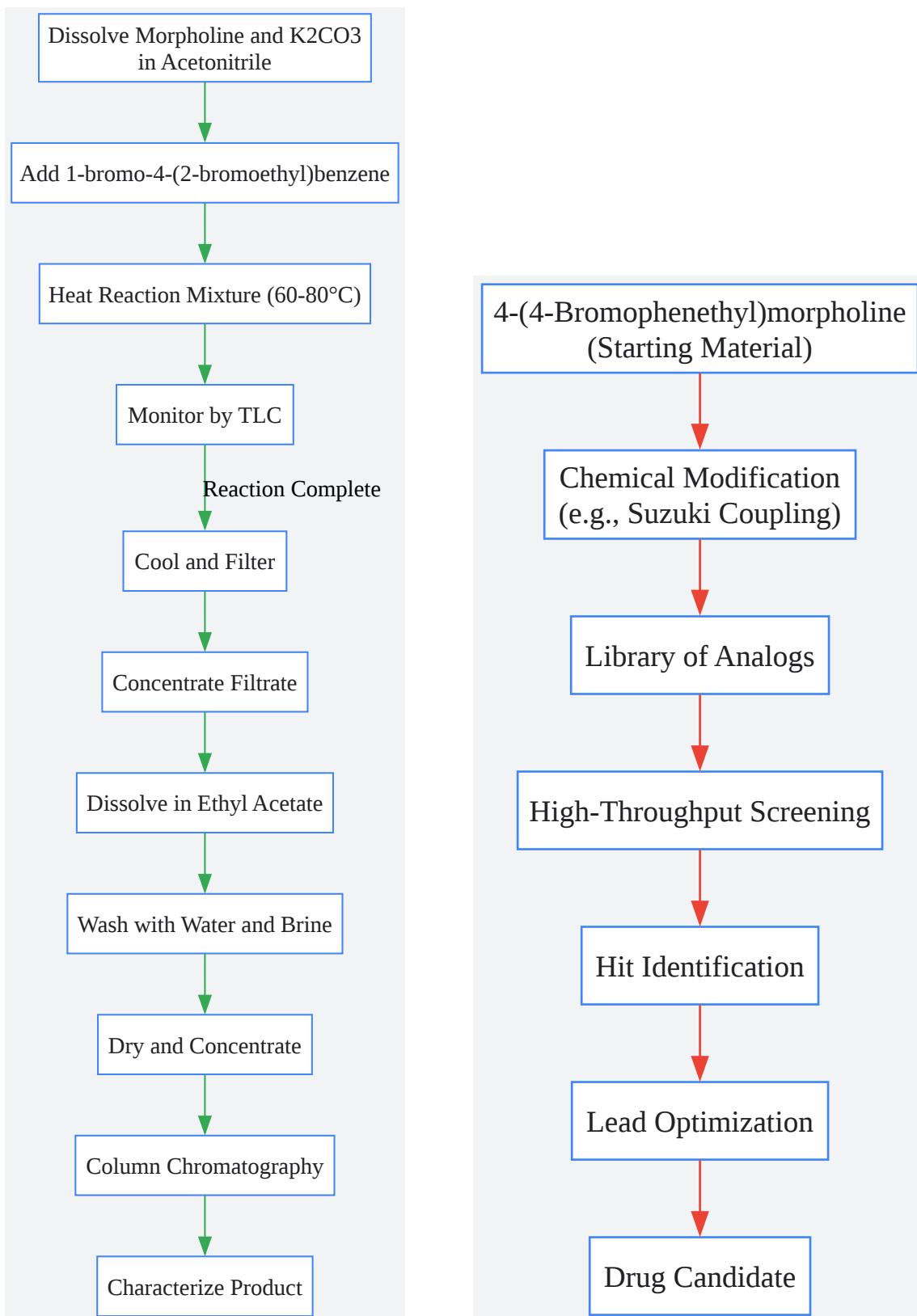
Morpholine + 1-bromo-4-(2-bromoethyl)benzene → **4-(4-Bromophenethyl)morpholine**

Experimental Protocol:

- Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).
- Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-bromo-4-(2-bromoethyl)benzene (1.0 equivalent) in the same solvent dropwise at room temperature.

- Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-(4-Bromophenethyl)morpholine**.
- Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Synthesis and Purification Workflow:

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References

- 1. PubChemLite - 4-(4-bromophenethyl)morpholine (C₁₂H₁₆BrNO) [pubchemlite.lcsb.uni.lu]
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